1,4-Anhydro-d-mannitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

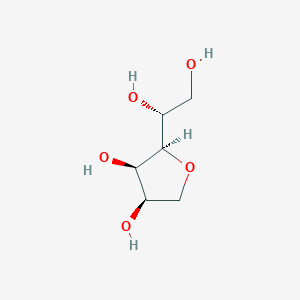

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-d-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-mannitol, a derivative of the sugar alcohol D-mannitol, is a versatile chiral building block with significant potential in various scientific domains, particularly in medicinal chemistry and drug development. Its rigid furanose core, adorned with multiple stereochemically defined hydroxyl groups, presents a unique scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, reactivity, synthesis, and applications to empower researchers in leveraging this valuable molecule.

Core Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7726-97-8 | [1][2] |

| Molecular Formula | C₆H₁₂O₅ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| IUPAC Name | (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | [3][4] |

| Melting Point | 145 °C | [2] |

| Appearance | White Solid | [1] |

| Predicted pKa | 13.69 ± 0.60 | [1] |

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a tetrahydrofuran (oxolane) ring, which is formed by the intramolecular dehydration of D-mannitol between the hydroxyl groups at the C1 and C4 positions. This cyclization results in a rigid molecular framework with four stereocenters, making it an attractive chiral pool starting material.[5][6]

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is not readily found, data can be inferred from related structures and general principles of spectroscopic analysis for polyhydroxylated cyclic ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The protons on the tetrahydrofuran ring and the dihydroxyethyl side chain would appear in the region of approximately 3.5-4.5 ppm. The coupling constants between adjacent protons would be crucial for determining the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to hydroxyl groups and the ether oxygen would resonate in the downfield region, typically between 60 and 90 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely result in significant fragmentation due to the presence of multiple hydroxyl groups. The molecular ion peak (M⁺) at m/z 164 may be weak or absent. Common fragmentation pathways would involve the loss of water molecules (M-18), hydroxymethyl radicals (M-31), and other small neutral fragments.

Solubility Profile

This compound is expected to be highly soluble in water due to the presence of four hydroxyl groups capable of forming hydrogen bonds. Its solubility in organic solvents is likely to be lower and would depend on the polarity of the solvent. A supplier indicates solubility in DMSO, water, and methanol.[7] For its parent compound, D-mannitol, the solubility in water is significantly higher than in polar protic solvents like methanol and ethanol, and it is very sparingly soluble in less polar solvents.[8]

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed intramolecular dehydration of D-mannitol. The reaction requires careful control of conditions to favor the formation of the 1,4-anhydro product over other possible anhydro isomers (e.g., 1,5- or 2,5-anhydro) and dianhydro products.

Illustrative Synthetic Workflow:

General workflow for the synthesis and purification of this compound.

Experimental Protocol Outline:

-

Reaction Setup: D-mannitol is dissolved or suspended in a suitable high-boiling solvent, or in some cases, the reaction is performed neat. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, is added.

-

Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water, which drives the equilibrium towards the formation of the anhydro sugar.

-

Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized. If a resin is used, it is simply filtered off. The crude product is then isolated.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) or by column chromatography on silica gel to separate the desired 1,4-anhydro isomer from other byproducts.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily governed by its four hydroxyl groups, which can undergo a variety of transformations, including:

-

Esterification: The hydroxyl groups can be readily esterified with acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties.

-

Etherification: Conversion of the hydroxyl groups to ethers can be achieved using alkyl halides under basic conditions (Williamson ether synthesis). This is another important method for protection or modification.

-

Selective Protection: The different steric and electronic environments of the four hydroxyl groups may allow for their selective protection, enabling regioselective modifications of the molecule. For instance, the primary hydroxyl group is generally more reactive than the secondary hydroxyl groups.

-

Oxidation: The primary and secondary hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids using various oxidizing agents.

The rigid furanose ring also influences the reactivity of the substituents, often leading to high stereoselectivity in reactions.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of a wide range of biologically active molecules and complex natural products.[5][6]

-

Chiral Scaffold: Its well-defined stereochemistry and rigid conformation make it an excellent scaffold for the spatial presentation of pharmacophoric groups in drug design. By modifying the hydroxyl groups, medicinal chemists can explore the chemical space around this core to optimize interactions with biological targets.

-

Intermediate in Synthesis: It can be used as a starting material for the synthesis of other chiral molecules, such as unnatural amino acids, nucleoside analogues, and other sugar derivatives.

-

Carbohydrate Metabolism Research: As a carbohydrate metabolism regulator, it is used as a tool compound in biochemical and physiological studies to investigate pathways such as gluconeogenesis.[1][4][9]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is a white solid and should be stored in a cool, dry place.[1] Although specific toxicity data is limited, it is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound to avoid skin and eye contact and inhalation of dust.

Conclusion

This compound is a chemically rich and stereochemically defined molecule that holds considerable promise for advancements in synthetic chemistry and drug discovery. Its rigid chiral framework, coupled with the versatility of its hydroxyl groups, provides a robust platform for the design and synthesis of novel and complex molecular entities. This guide has provided a foundational understanding of its key chemical properties, which should serve as a valuable resource for researchers seeking to unlock the full potential of this intriguing anhydro sugar.

References

-

PubChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Cambridge Crystallographic Data Centre. [Link]

-

CCDC. Search - Access Structures. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. [Link]

-

CCDC. Structural Chemistry Software. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). [Link]

-

ResearchGate. 1,5-Anhydro-D-fructose; a versatile chiral building block: Biochemistry and chemistry. [Link]

-

PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Buchler GmbH. Chiral Building Blocks. [Link]

-

PMC. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]

-

PubChem. 2,5-anhydro-D-mannitol. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 7726-97-8 | MA09580 | Biosynth [biosynth.com]

- 3. This compound | C6H12O5 | CID 10909888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 7726-97-8 | LGC Standards [lgcstandards.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 7. synthose.com [synthose.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scbt.com [scbt.com]

A Comprehensive Guide to the Laboratory Synthesis of 1,4-Anhydro-d-mannitol

Abstract

This technical guide provides an in-depth exploration of the laboratory-scale synthesis of 1,4-Anhydro-d-mannitol, a pivotal molecule in carbohydrate chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, critical process parameters, and robust analytical validation required for producing this compound with high purity. We will detail the prevalent method of acid-catalyzed intramolecular dehydration of D-mannitol, offering field-proven insights into reaction optimization, byproduct mitigation, and final product characterization. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development who require a reliable and well-understood protocol for obtaining this compound for research purposes.

Introduction: The Significance of this compound

This compound, also known as mannitan, is a derivative of the sugar alcohol D-mannitol.[1] Its structure, featuring a stable five-membered tetrahydrofuran ring, imparts unique chemical properties that make it a valuable building block in organic synthesis and a subject of interest in biological studies. In the pharmaceutical and life sciences sectors, it is recognized as a carbohydrate metabolism regulator.[2][3][4][5] Specifically, it has been shown to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[3][4][5] This biological activity makes it and its derivatives compelling candidates for further investigation in metabolic disease research and drug discovery.

The primary and most direct route to this compound is the intramolecular dehydration of its parent polyol, D-mannitol. This process, typically facilitated by an acid catalyst, is an elegant example of harnessing fundamental reaction mechanisms to achieve a specific molecular architecture.

The Core Synthesis: Acid-Catalyzed Intramolecular Dehydration

The conversion of D-mannitol to this compound is a classic E1 elimination reaction, driven by the intramolecular nucleophilic attack of a hydroxyl group. The success of this synthesis hinges on precise control of reaction conditions to favor the formation of the desired 1,4-anhydro ring over other possible isomers or di-anhydro products.

Reaction Mechanism and Rationale

The acid-catalyzed dehydration of an alcohol proceeds via a multi-step mechanism that transforms a poor leaving group (a hydroxyl group, -OH) into an excellent one (water, -H₂O).[6]

-

Protonation: A hydroxyl group on the D-mannitol backbone is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). The primary hydroxyl at the C1 or C6 position is sterically most accessible for this initial step.

-

Formation of a Good Leaving Group: The protonated hydroxyl group becomes an oxonium ion (-OH₂⁺), which is a superb leaving group.

-

Loss of Leaving Group: The C-O bond cleaves, and a water molecule departs, generating a primary carbocation at the terminal carbon.

-

Intramolecular Nucleophilic Attack: The hydroxyl group at the C4 position acts as an intramolecular nucleophile, attacking the carbocation at C1. This ring-closing step is entropically favored and results in the formation of the five-membered furanoid ring.

-

Deprotonation: A water molecule or conjugate base removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final this compound product.

Potential Side Reactions and Byproduct Formation

While the 1,4-anhydro product is a major outcome, the reaction conditions can also promote the formation of other anhydro- and dianhydro-alditols.[7] Prolonged heating or harsh acidic conditions can lead to a second dehydration event, forming 1,4:3,6-dianhydro-D-mannitol (isomannide).[7] Furthermore, alternative cyclizations can yield other isomers such as 1,5-Anhydro-d-mannitol and 2,5-Anhydro-d-mannitol, although 1,4- and 2,5-anhydromannitol are typically the major monomolecular dehydration products.[8][9] Controlling reaction time and temperature is therefore critical to maximize the yield of the desired mono-anhydro product.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using an acidic ion-exchange resin, which simplifies catalyst removal compared to mineral acids.

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| D-Mannitol | ≥98% Purity | Starting Material |

| Acidic Ion-Exchange Resin | e.g., Amberlyst 15 | Catalyst |

| Deionized Water | High Purity | Solvent |

| Anhydrous Ethanol | Reagent Grade | Crystallization Solvent |

| Activated Charcoal | Decolorizing Grade | Impurity Adsorption |

| Round-bottom flask | Appropriate Size | Reaction Vessel |

| Reflux Condenser | --- | Prevent Solvent Loss |

| Heating Mantle with Stirrer | --- | Controlled Heating & Mixing |

| Filtration Apparatus | Büchner Funnel, Filter Flask | Product Isolation |

| Rotary Evaporator | --- | Solvent Removal |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of D-mannitol in deionized water (e.g., a 2 M solution).

-

Catalyst Addition: Add the acidic ion-exchange resin to the solution. A typical catalyst loading is 10-20% by weight relative to the D-mannitol.

-

Dehydration Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress can be monitored over time using techniques like ¹³C NMR spectroscopy to observe the disappearance of the D-mannitol signals and the appearance of product signals.[7] A typical reaction time is 4-8 hours.

-

Catalyst Removal: After cooling the reaction mixture to room temperature, remove the ion-exchange resin by simple filtration. Wash the resin with a small amount of deionized water to recover any adsorbed product.

-

Decolorization: Combine the filtrate and washings. Add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then remove the charcoal by filtration through a pad of celite. This step removes colored impurities.

-

Concentration: Concentrate the clear filtrate using a rotary evaporator under reduced pressure to remove most of the water, yielding a viscous syrup.

-

Crystallization and Isolation: Dissolve the syrup in a minimal amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to induce crystallization. Collect the resulting white crystalline solid by vacuum filtration, wash the crystals with cold ethanol, and dry them in a vacuum oven.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a mandatory final step. A combination of analytical techniques should be employed.

| Analytical Technique | Parameter / Purpose | Expected Result |

| Melting Point | Identity and Purity | 145-147 °C.[1] A sharp melting range indicates high purity. |

| ¹H and ¹³C NMR | Structural Confirmation | The spectra should match reference data for this compound, confirming the cyclic structure and stereochemistry. |

| FT-IR Spectroscopy | Functional Group Analysis | Presence of strong O-H stretching bands and C-O stretching bands characteristic of an alcohol and an ether. |

| HPLC-ELSD | Purity Assessment | A single major peak corresponding to the product. This method is effective for quantifying non-chromophoric compounds like sugar alcohols.[10] |

| Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity | The product spot should have a different Rf value than the starting D-mannitol. A single spot indicates purity. A mobile phase of propanol, ethyl acetate, and water can be used.[11] |

Safety, Storage, and Handling

-

Safety: Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn. The dehydration reaction should be conducted in a well-ventilated fume hood, especially if using mineral acids.

-

Product Appearance: The final product is a white crystalline solid.[1]

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at low temperatures (e.g., <-15°C) is recommended.[12]

Conclusion

The synthesis of this compound via acid-catalyzed dehydration of D-mannitol is a well-established and reliable method for laboratory-scale production. By understanding the underlying E1 mechanism and carefully controlling reaction parameters such as temperature and time, researchers can effectively minimize the formation of byproducts like isomannide. The use of a solid acid catalyst like an ion-exchange resin offers a significant advantage in simplifying the purification process. Rigorous analytical characterization is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and chemical synthesis.

References

-

Bock, K., Pedersen, C., & Thøgersen, H. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and Ɗ-Mannitol. Acta Chemica Scandinavica B 35, 441-449. [Link]

-

Depperman, E. (2020). Acid-Catalyzed Dehydration. YouTube. Retrieved from [Link]

-

Bock, K., et al. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and D-Mannitol. ResearchGate. Retrieved from [Link]

-

Yamaguchi, A., et al. (2014). Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. RSC Advances, 4(96), 53966-53973. [Link]

-

Royal Society of Chemistry (2014). Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. Retrieved from [Link]

-

Wang, Y., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6848. [Link]

-

Pharmaguideline (2008). Method of Analysis for Mannitol. Retrieved from [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 7726-97-8 [chemicalbook.com]

- 5. This compound | CAS 7726-97-8 | LGC Standards [lgcstandards.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]

- 12. This compound | 7726-97-8 | MA09580 | Biosynth [biosynth.com]

Unraveling the Cellular Mechanisms of 1,4-Anhydro-d-mannitol: A Technical Guide for Researchers

A comprehensive exploration of the molecular interactions and cellular consequences of 1,4-Anhydro-d-mannitol exposure in biological systems.

Introduction

This compound, a derivative of the sugar alcohol D-mannitol, has emerged as a molecule of interest in cellular research. While its parent compound, D-mannitol, is extensively utilized as an osmotic diuretic and a tool to induce osmotic stress in cellular models, the specific mechanism of action of its anhydro-form remains a subject of focused investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects at the cellular level, offering a valuable resource for researchers, scientists, and professionals in drug development.

While direct, in-depth research on the specific cellular mechanisms of this compound is limited, its primary characterization points towards its role as a carbohydrate metabolism regulator.[1][2][3] This guide will, therefore, synthesize the available information and provide a logical framework for its potential mechanisms of action, drawing parallels with related compounds and foundational cellular processes.

Core Mechanistic Hypotheses

The primary mechanism attributed to this compound is the inhibition of gluconeogenesis .[1][3] Gluconeogenesis is a critical metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. By inhibiting this pathway, this compound can significantly alter the energy balance and metabolic state of a cell.

Potential Points of Intervention in Gluconeogenesis

The inhibitory effect on gluconeogenesis suggests that this compound may act on one or more of the key regulatory enzymes in this pathway. While specific molecular targets have not yet been definitively identified in the literature, logical points of intervention include:

-

Pyruvate carboxylase: Catalyzes the conversion of pyruvate to oxaloacetate.

-

Phosphoenolpyruvate carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate.

-

Fructose-1,6-bisphosphatase: A key regulatory point that catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate.

-

Glucose-6-phosphatase: The final step in gluconeogenesis, producing free glucose.

Further research is necessary to elucidate the precise molecular interactions between this compound and these enzymatic targets.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for dissecting its cellular effects.

Workflow 1: Assessing the Impact on Cellular Metabolism

This workflow is designed to confirm and quantify the inhibitory effect of this compound on gluconeogenesis and to assess its broader metabolic consequences.

Caption: Workflow for assessing metabolic effects.

Detailed Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in standard growth medium.

-

Prior to the experiment, switch to a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) to induce gluconeogenesis.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound (and a vehicle control).

-

Incubate for a predetermined time course (e.g., 2, 6, 12, 24 hours).

-

-

Glucose Production Assay:

-

Collect the culture medium at each time point.

-

Measure the glucose concentration in the medium using a commercially available glucose oxidase assay kit. A decrease in glucose production in treated cells compared to control will indicate inhibition of gluconeogenesis.

-

-

Metabolite Extraction and Analysis:

-

At the end of the treatment period, wash the cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol).

-

Extract the intracellular metabolites.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of key gluconeogenic intermediates (e.g., pyruvate, oxaloacetate, phosphoenolpyruvate, fructose-1,6-bisphosphate).

-

-

Data Analysis:

-

Compare the levels of metabolites in treated versus control cells. An accumulation of a substrate upstream of a particular enzyme and a depletion of the product downstream can pinpoint the site of inhibition.

-

Workflow 2: Investigating Cellular Signaling Pathways

Changes in cellular metabolism are often linked to alterations in key signaling pathways. This workflow explores the potential impact of this compound on critical cellular signaling cascades.

Caption: Workflow for signaling pathway analysis.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat cells as described in Workflow 1.

-

Lyse the cells at various time points to extract total protein.

-

-

Western Blot Analysis:

-

Perform Western blotting to assess the phosphorylation status of key signaling proteins. Given the metabolic effects, pathways of interest include:

-

AMPK pathway: A central regulator of cellular energy homeostasis. Look for changes in the phosphorylation of AMPK and its downstream targets like ACC.

-

Akt/mTOR pathway: A key pathway involved in cell growth, proliferation, and metabolism. Assess the phosphorylation of Akt, mTOR, and downstream effectors like S6K and 4E-BP1.

-

-

-

Gene Expression Analysis:

-

Extract total RNA from treated and control cells.

-

Perform quantitative real-time PCR (qPCR) to measure the expression of genes encoding key gluconeogenic enzymes (e.g., PCK1, G6PC).

-

For a more global view, consider RNA-sequencing (RNA-seq) to identify broader transcriptional changes.

-

Comparative Analysis: this compound vs. D-Mannitol

It is crucial to distinguish the cellular effects of this compound from those of its parent compound, D-mannitol.

| Feature | D-Mannitol | This compound |

| Primary Mechanism | Osmotic agent, induces hyperosmotic stress | Carbohydrate metabolism regulator |

| Cellular Effect | Causes cell shrinkage due to water efflux | Inhibits gluconeogenesis |

| Signaling Pathways | Activates stress-response pathways (e.g., JNK, p38 MAPK)[4] | Potentially modulates energy-sensing pathways (e.g., AMPK) |

Potential Broader Biological Implications

The ability of this compound to regulate carbohydrate metabolism suggests its potential for further investigation in various contexts:

-

Metabolic Diseases: By inhibiting hepatic gluconeogenesis, it could be explored as a tool to study hyperglycemia.

-

Cancer Biology: Many cancer cells exhibit altered glucose metabolism. The effects of modulating gluconeogenesis in this context could be a valuable area of research.

Conclusion

While the body of research specifically focused on the cellular mechanism of action of this compound is still developing, its established role as an inhibitor of gluconeogenesis provides a strong foundation for further investigation. The experimental workflows outlined in this guide offer a systematic approach to dissecting its molecular interactions and downstream cellular consequences. By employing these methodologies, researchers can contribute to a more comprehensive understanding of this intriguing molecule and its potential applications in cellular and biomedical research.

References

-

Singh, S. K., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(4), 2227–2244. Available from: [Link]

-

Ammalek, A., et al. (1998). Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells. Stroke, 29(12), 2631-40. Available from: [Link]

-

van Leeuwen, M. B. M., et al. (2014). Mannitol is essential for the development of stress-resistant ascospores in Neosartorya fischeri (Aspergillus fischeri). Fungal Genetics and Biology, 64, 20-29. Available from: [Link]

-

O'Sullivan, K. A., et al. (2017). 1,4-Anhydro-4-seleno-d-talitol (SeTal) protects endothelial function in the mouse aorta by scavenging superoxide radicals under conditions of acute oxidative stress. Biochemical Pharmacology, 128, 34-45. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1,4-Anhydro-d-mannitol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 1,4-Anhydro-d-mannitol, a fascinating sugar alcohol with potential applications in metabolic regulation and beyond. As we delve into its known functions, we will explore the underlying mechanisms, supported by experimental evidence, and provide detailed protocols for its investigation. This document is designed to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique molecule.

Introduction: Unveiling this compound

This compound, a derivative of the sugar alcohol D-mannitol, is a carbohydrate metabolism regulator.[1][2][3][4] It belongs to the group of alditols and is a tautomer of galactitol.[5] Its structure, characterized by an intramolecular ether linkage between the first and fourth carbon atoms, confers distinct chemical and biological properties compared to its parent molecule, mannitol. While mannitol is widely used as an osmotic diuretic and a food additive[6], its anhydro form exhibits more specific interactions with cellular metabolic pathways.

This guide will focus on the known biological activities of this compound, primarily its role in the inhibition of gluconeogenesis, and will also touch upon other potential effects such as tyrosinase inhibition. We will explore the available data, propose experimental workflows to further elucidate its mechanisms of action, and discuss its potential for therapeutic development.

Core Biological Activity: Inhibition of Gluconeogenesis

The most well-documented biological activity of this compound is its ability to inhibit gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[1][4] This process is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting. However, in pathological states such as type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia.

This compound has been shown to inhibit gluconeogenesis from substrates like lactate and pyruvate, which enter the pathway as triose phosphates.[1] While the precise molecular targets of this compound are not as extensively characterized as its isomer, 2,5-anhydro-D-mannitol, the available evidence points towards a significant intervention in the central carbon metabolism.

For its part, 2,5-anhydro-D-mannitol has been demonstrated to be phosphorylated in hepatocytes to form 2,5-anhydro-D-mannitol-1-phosphate and subsequently 2,5-anhydro-D-mannitol-1,6-bisphosphate.[7] These phosphorylated metabolites are believed to be the active inhibitors of key gluconeogenic and glycogenolytic enzymes. Specifically, 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[7] It is plausible that this compound exerts its inhibitory effects through a similar mechanism of intracellular phosphorylation and subsequent enzymatic inhibition, though further investigation is required to confirm this hypothesis.

Proposed Mechanism of Action and Key Enzymatic Targets

Based on the known mechanisms of related anhydro sugars, we can hypothesize a signaling pathway for the action of this compound. This proposed pathway provides a framework for experimental validation.

Experimental Workflow: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

To validate the inhibitory effect of this compound on gluconeogenesis, a robust in vitro assay using primary hepatocytes is essential. This experimental design allows for the direct assessment of glucose production in a physiologically relevant cell model.

Detailed Protocol:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) using a collagenase perfusion method. Plate the cells in collagen-coated 24-well plates at a density of 2.5 x 10^5 cells/well and culture overnight in a humidified incubator at 37°C and 5% CO2.

-

Glucose Starvation: After overnight culture, wash the cells twice with phosphate-buffered saline (PBS) and then incubate in glucose-free Krebs-Ringer bicarbonate buffer supplemented with 20 mM HEPES and 0.1% BSA for 2 hours to deplete intracellular glycogen stores.

-

Treatment with this compound: Prepare a stock solution of this compound in the glucose-free buffer. Add the compound to the wells at various final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).

-

Induction of Gluconeogenesis: To initiate glucose production, add a mixture of lactate (10 mM) and pyruvate (1 mM) to each well.

-

Incubation: Incubate the plates for 3 hours at 37°C in a humidified incubator.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Glucose Measurement: Determine the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.

-

Data Analysis: Plot the glucose concentration against the concentration of this compound and determine the half-maximal inhibitory concentration (IC50) value.

Other Potential Biological Activities

While the primary focus of research on this compound has been on its metabolic effects, there is evidence to suggest other biological activities.

Tyrosinase Inhibition

One intriguing report suggests that the dehydrated form of this compound has an inhibitory effect on tyrosinase activity.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Further Research Directions:

To substantiate this claim, detailed enzymatic kinetic studies are required. A standard tyrosinase inhibition assay using mushroom tyrosinase and L-DOPA as a substrate can be employed to determine the inhibitory potential and the mode of inhibition (competitive, non-competitive, or uncompetitive) of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various chemical routes, often starting from D-mannitol. One reported method involves the base-mediated intramolecular nucleophilic substitution of a protected mannopyranosyl chloride derivative, followed by deprotection.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7726-97-8 | [9] |

| Molecular Formula | C6H12O5 | [9] |

| Molecular Weight | 164.16 g/mol | [9] |

| Appearance | White Solid | [1] |

| Melting Point | 145 °C | [5] |

| Solubility | Soluble in water | [5] |

Therapeutic Potential and Future Perspectives

The ability of this compound to inhibit gluconeogenesis makes it a potential therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by hyperglycemia. By reducing excessive hepatic glucose output, it could help in maintaining glycemic control.

Furthermore, the potential for tyrosinase inhibition opens up avenues for its use in dermatology and cosmetology. Derivatives of anhydro sugars have also shown promise in other areas. For instance, a selenium-containing analog of a related anhydro sugar, 1,4-anhydro-4-seleno-d-talitol, has demonstrated antioxidant properties.[10] This suggests that modifications to the this compound scaffold could lead to the development of novel therapeutic agents with diverse activities.

However, it is crucial to note that the preclinical and clinical development of this compound is still in its nascent stages. Comprehensive toxicological studies are necessary to establish its safety profile before it can be considered for human use. The available toxicological data for mannitol indicates a good safety profile[11][12], but this cannot be directly extrapolated to its anhydro derivative.

Conclusion

This compound is a promising molecule with a clear biological activity in the regulation of carbohydrate metabolism. Its ability to inhibit gluconeogenesis warrants further investigation to elucidate its precise mechanism of action and to evaluate its therapeutic potential in metabolic diseases. The exploration of its other potential biological activities, such as tyrosinase inhibition, could further expand its application landscape. This technical guide provides a foundation for researchers and drug developers to build upon, with the ultimate goal of translating the unique properties of this compound into tangible therapeutic benefits.

References

-

U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Aridol. Available from: [Link]

- Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 51–58.

- Taylor, M. S., & van der Woerd, M. J. (2018). The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv.

-

PubChem. This compound. Available from: [Link]

-

PrepChem. Synthesis of 2,5-anhydro-D-mannitol. Available from: [Link]

- Kneer, N. M., & Lardy, H. A. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical biochemistry, 129(1), 23–29.

- Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol.

- Singh, S., & P. Kumar, P. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1639–1653.

-

Cosmetic Ingredient Review. (2019). Safety Assessment of Mannitol, Sorbitol, and Xylitol as Used in Cosmetics. Available from: [Link]

- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and molecular life sciences : CMLS, 62(15), 1707–1723.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6253, Mannitol. Retrieved January 12, 2026 from [Link].

- Lee, S., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8226.

- Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153.

- Hsu, K. D., et al. (2014). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts.

-

Jack Westin. Regulation Of Glycolysis And Gluconeogenesis - Principles Of Metabolic Regulation MCAT Wiki. Available from: [Link]

-

ResearchGate. Kinetics for tyrosinase inhibition. Available from: [Link]

- Alexander, S. A., et al. (2019). 1,4-Anhydro-4-seleno-d-talitol (SeTal): a remarkable selenium-containing therapeutic molecule. New Journal of Chemistry, 43(45), 17593-17600.

- Whitton, P. D., & Hems, D. A. (1976). The effects of inhibition of gluconeogenesis on ketogenesis in starved and diabetic rats. The Biochemical journal, 156(3), 565–572.

-

TeachMePhysiology. Enzyme Inhibition. Available from: [Link]

- Montenegro, F. (2023). Enzyme Inhibition for Exploring the Regulation of Nature's Catalysts. Journal of Enzyme Inhibition and Medicinal Chemistry, 14(1).

- Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 403-425.

- Macchioni, G., et al. (2011). Mannitol Bis-phosphate Based Inhibitors of Fructose 1,6-Bisphosphate Aldolases. ACS medicinal chemistry letters, 2(11), 844–848.

- Des Rosiers, C., et al. (1994). In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase. The Journal of biological chemistry, 269(43), 27179–27182.

- Bui, L., et al. (2015). Key considerations in the preclinical development of biosimilars. Drug discovery today, 20(S1), S3-S11.

- Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate.

-

JJ Medicine. (2017, October 3). Gluconeogenesis Pathway: Overview, Enzymes, Co-Factors and Precursors [Video]. YouTube. [Link]

- Serebryany, V., & Beigelman, L. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, nucleotides & nucleic acids, 22(5-8), 1305–1307.

- Farkas, E., & Szurmai, Z. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 7726-97-8 | LGC Standards [lgcstandards.com]

- 4. This compound | 7726-97-8 [chemicalbook.com]

- 5. This compound | 7726-97-8 | MA09580 | Biosynth [biosynth.com]

- 6. ijpsm.com [ijpsm.com]

- 7. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound | C6H12O5 | CID 10909888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Anhydro-4-seleno-d-talitol (SeTal): a remarkable selenium-containing therapeutic molecule - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. cir-safety.org [cir-safety.org]

A Technical Guide to the Spectroscopic Characterization of 1,4-Anhydro-d-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-mannitol, a derivative of the sugar alcohol D-mannitol, is a molecule of significant interest in various scientific domains, including its role as a carbohydrate metabolism regulator.[1][2][3] Its unique cyclic ether structure, formed by the intramolecular dehydration of D-mannitol, imparts distinct chemical and physical properties that are crucial for its biological activity and potential therapeutic applications. Accurate and comprehensive characterization of this compound is paramount for its use in research and drug development, ensuring its identity, purity, and stability.

This in-depth technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide offers a combination of data inferred from suppliers, theoretical predictions based on fundamental principles, and established analytical methodologies. This approach aims to provide researchers with a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Workflow

The structural formula of this compound is C₆H₁₂O₅, with a molecular weight of 164.16 g/mol .[4][5] The molecule features a five-membered tetrahydrofuran ring with three hydroxyl groups and a dihydroxyethyl side chain. The stereochemistry of the chiral centers is inherited from its parent molecule, D-mannitol.

Caption: Molecular structure of this compound.

A typical workflow for the spectroscopic analysis of a compound like this compound is outlined below. This process ensures a comprehensive characterization, from initial identification to detailed structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Although a publicly available experimental spectrum for this compound is not readily found, its purity is often confirmed by ¹H NMR by commercial suppliers.[4] The following sections provide a theoretical analysis of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegative oxygen atoms of the hydroxyl groups and the ether linkage.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1, H-1' | 3.6 - 3.9 | m | |

| H-2 | 3.9 - 4.2 | m | |

| H-3 | 4.0 - 4.3 | m | |

| H-4 | 3.8 - 4.1 | m | |

| H-5' | 3.7 - 4.0 | m | |

| H-6', H-6'' | 3.5 - 3.8 | m | |

| OH | 2.0 - 5.0 | br s |

Interpretation:

-

The protons on the tetrahydrofuran ring (H-1 to H-4) and the dihydroxyethyl side chain (H-5' and H-6') are expected to resonate in the region of 3.5-4.3 ppm due to the deshielding effect of the adjacent oxygen atoms.

-

The signals for these protons will likely be complex multiplets (m) due to geminal and vicinal couplings with neighboring protons.

-

The hydroxyl protons (OH) will appear as broad singlets (br s), and their chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 68 - 72 |

| C-2 | 78 - 82 |

| C-3 | 75 - 79 |

| C-4 | 80 - 84 |

| C-5' | 70 - 74 |

| C-6' | 62 - 66 |

Interpretation:

-

All carbon atoms are attached to at least one oxygen atom, leading to their chemical shifts appearing in the downfield region of the spectrum (60-85 ppm).

-

The carbons of the tetrahydrofuran ring (C1-C4) are expected to have slightly different chemical shifts due to their distinct stereochemical environments.

-

The primary alcohol carbon (C-6') is expected to be the most upfield-shifted carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and carbon-oxygen bonds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 (broad) | O-H stretching | Hydroxyl (alcohol) |

| 3000 - 2850 | C-H stretching | Alkane |

| 1150 - 1050 | C-O stretching | Ether and Alcohol |

Interpretation:

-

A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The broadness is due to hydrogen bonding.

-

The C-H stretching vibrations of the alkyl framework will appear in the 3000-2850 cm⁻¹ region.

-

Strong absorption bands in the fingerprint region, between 1150-1050 cm⁻¹, will be indicative of the C-O stretching vibrations from both the alcohol and the cyclic ether functionalities.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. The following is a theoretical analysis of the expected mass spectrum of this compound.

Expected Molecular Ion Peak:

-

[M]+• : m/z = 164

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through the loss of small neutral molecules and cleavage of the carbon-carbon and carbon-oxygen bonds.

| m/z | Proposed Fragment | Loss |

| 146 | [M - H₂O]+• | Loss of a water molecule |

| 133 | [M - CH₂OH]+ | Loss of a hydroxymethyl group |

| 115 | [M - H₂O - CH₂OH]+ | Sequential loss of water and hydroxymethyl group |

| 103 | [C₄H₇O₃]+ | Cleavage of the dihydroxyethyl side chain |

| 73 | [C₃H₅O₂]+ | Further fragmentation of the ring |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Conclusion

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Solubility and stability of 1,4-Anhydro-d-mannitol in aqueous solutions

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Anhydro-d-mannitol in Aqueous Solutions

Introduction

Overview of this compound

This compound is a derivative of D-mannitol, a sugar alcohol, and is chemically classified as an internal ether.[1] It is a member of the alditol group and exists as a tautomer of galactitol.[2] The unique structural characteristics of this molecule make it a subject of interest for various scientific and industrial applications.

Significance in Pharmaceutical and Chemical Applications

The physicochemical properties of this compound, particularly its behavior in aqueous solutions, are of paramount importance in the pharmaceutical sector. Its solubility and stability are critical determinants for successful formulation development, ensuring product efficacy and defining shelf-life. It has been explored for its role as a carbohydrate metabolism regulator.[3][4] In the chemical industry, it holds potential as a monomer or an intermediate in the synthesis of various polymers.[2]

Scope of the Technical Guide

This document serves as an in-depth technical resource on the aqueous solubility and stability of this compound. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development. This guide provides detailed experimental protocols for the characterization of these properties, discusses the underlying scientific principles and influencing factors, and outlines a strategy for the development of a stability-indicating analytical method.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the following table.

| Property | Value | Reference |

| Molecular Formula | C6H12O5 | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 7726-97-8 | [4] |

| Melting Point | 145 °C | [2] |

| Appearance | White Solid | [5] |

| pKa (Predicted) | 13.69 ± 0.60 | [5] |

Aqueous Solubility of this compound

Intrinsic Solubility and Influencing Factors

This compound is reported to possess high solubility in water.[2] The aqueous solubility of a substance is a key factor in its formulation and bioavailability. For sugar alcohols like D-mannitol, solubility is known to be temperature-dependent, generally increasing with a rise in temperature.[6] It is reasonable to extrapolate that this compound will exhibit similar behavior. Given its molecular structure, which lacks readily ionizable groups in the typical pharmaceutical pH range, its aqueous solubility is not expected to be significantly influenced by pH.

Protocol for Equilibrium Solubility Determination

The equilibrium solubility can be reliably determined using the shake-flask method, which is a standard and widely accepted technique.

Methodology:

-

Preparation of Saturated Solution: An excess quantity of this compound is added to a precisely measured volume of the chosen aqueous medium (e.g., purified water, specific buffer) within a sealed vessel.

-

Equilibration: The resulting suspension is agitated at a controlled, constant temperature for an extended duration, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Following equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration to obtain a clear supernatant.

-

Quantification: A known volume of the supernatant is carefully extracted, appropriately diluted, and its this compound concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

Caption: Workflow for equilibrium solubility determination.

Stability of this compound in Aqueous Solutions

Overview of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that elucidates the intrinsic stability of a molecule. By subjecting the compound to conditions more severe than standard accelerated stability studies, potential degradation products and pathways can be identified, which is fundamental for the development of a stability-indicating analytical method.

Hydrolytic Stability

While the ether linkage in this compound imparts a degree of stability, its susceptibility to hydrolysis under acidic and basic conditions must be thoroughly investigated. The degradation of monosaccharides under acidic conditions is a well-documented process and may offer insights into the potential hydrolytic pathways of this compound.[7]

-

Sample Preparation: Solutions of this compound are prepared in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media.

-

Stress Conditions: These solutions are then incubated at an elevated temperature, for instance, between 60 °C and 80 °C, for a predetermined duration.

-

Time Points: Aliquots are sampled at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the degradation progress.

-

Neutralization: Prior to analysis, the collected aliquots are neutralized to quench the reaction.

-

Analysis: The samples are analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Oxidative Stability

The potential for oxidative degradation is assessed using oxidizing agents like hydrogen peroxide (H2O2). While D-mannitol itself has demonstrated antioxidant characteristics in certain biological contexts, the chemical stability of its anhydro derivative to oxidation requires specific evaluation.[8] The degradation of polysaccharides by H2O2 is known to proceed via the generation of hydroxyl radicals, which can lead to the cleavage of glycosidic bonds.[9]

-

Sample Preparation: An aqueous solution of this compound is prepared.

-

Stress Conditions: A solution of hydrogen peroxide (e.g., 3% v/v) is added, and the mixture is incubated at ambient or slightly elevated temperatures.

-

Time Points: Aliquots are collected at various intervals to track the reaction.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to assess the extent of degradation.

Photostability

Photostability testing is conducted to evaluate the impact of light exposure on the integrity of the compound. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized methodology for these studies.[10]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Light Exposure: The solution is exposed to a light source capable of delivering a total illumination of no less than 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours per square meter.

-

Control Sample: A parallel sample is shielded from light, typically by wrapping the container in aluminum foil, to serve as a dark control.

Potential Degradation Pathways

Insights from the thermal degradation of D-mannitol suggest that potential degradation products of this compound could include isomeric anhydro forms such as 2,5-anhydromannitol and 1,5-anhydromannitol.[11]

Caption: Potential degradation pathways of this compound.

Analytical Methodology for Stability-Indicating Analysis

Principles of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated procedure that can unequivocally quantify the active pharmaceutical ingredient in the presence of its degradation products, process impurities, and excipients. For a compound like this compound, which lacks a significant UV chromophore, HPLC coupled with a universal detector such as a Refractive Index (RI) or an Evaporative Light Scattering Detector (ELSD) is the most appropriate analytical approach.

Recommended HPLC Method for this compound and its Degradation Products

Drawing from established methods for analogous sugar alcohols, a reversed-phase or a specialized carbohydrate analysis column is recommended.[12]

| Parameter | Recommended Condition |

| Column | InertSphere Sugar-2 (or an equivalent column designed for carbohydrate analysis) |

| Mobile Phase | An isocratic mixture of Acetonitrile and Water |

| Flow Rate | 0.5 to 1.0 mL/min |

| Column Temperature | 40 to 85 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 20 µL |

The primary analytical challenge lies in achieving sufficient chromatographic resolution between the parent this compound and its potential degradation products, which are expected to be structurally very similar. The method development process should, therefore, focus on the systematic optimization of the mobile phase composition and column temperature to ensure baseline separation of all relevant species.

Data Interpretation and Reporting

Quantifying Solubility

The aqueous solubility is expressed as the concentration of this compound in the saturated supernatant, with units typically reported as mg/mL or mol/L.

Determining Degradation Kinetics

The degradation rate of this compound under various stress conditions can often be described by zero-order or first-order kinetic models. To assess for first-order kinetics, the natural logarithm of the remaining concentration of this compound is plotted against time; a linear relationship is indicative of a first-order process.[7]

Conclusion

This technical guide has outlined a comprehensive framework for the systematic evaluation of the aqueous solubility and stability of this compound. While existing data suggests high water solubility, it is imperative that quantitative studies are conducted under conditions relevant to specific applications. A rigorous approach to forced degradation studies, in conjunction with the development of a validated, stability-indicating HPLC method, is crucial for a thorough understanding of its degradation profile. This knowledge is fundamental to ensuring the quality, safety, and efficacy of this compound in its intended pharmaceutical and chemical applications.

References

Sources

- 1. This compound | C6H12O5 | CID 10909888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7726-97-8 | MA09580 | Biosynth [biosynth.com]

- 3. This compound | 7726-97-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic effects and mechanisms of action of mannitol during H2O2-induced oxidative stress in human retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan [frontiersin.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. aimspress.com [aimspress.com]

- 12. glsciences.com [glsciences.com]

1,4-Anhydro-d-mannitol: A Technical Guide to its Role as a Carbohydrate Metabolism Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Anhydro Sugars in Metabolic Regulation

Anhydro sugars, intramolecular ethers of monosaccharides, represent a class of compounds with significant potential to modulate carbohydrate metabolism. By mimicking the structure of natural sugars, these molecules can interact with key metabolic enzymes, often with inhibitory or activating effects. This technical guide focuses on 1,4-Anhydro-d-mannitol, a compound identified as a regulator of carbohydrate metabolism, with a specific focus on its potential to inhibit gluconeogenesis.[1][2]

Due to a notable gap in the primary literature detailing the specific molecular mechanisms of this compound, this guide will also draw upon the extensively studied isomer, 2,5-anhydro-D-mannitol, as a comparative model. The well-documented effects of the 2,5-isomer on key metabolic enzymes provide a valuable framework for hypothesizing the potential mechanisms of action for this compound and for designing future research in this area.

This compound: An Inhibitor of Gluconeogenesis

This compound has been identified as a carbohydrate metabolism regulator that inhibits gluconeogenesis from substrates such as lactate and pyruvate, which enter the pathway at the level of triose phosphates.[1] Gluconeogenesis is a critical metabolic pathway for maintaining blood glucose levels during fasting; however, its excessive activity is a key contributor to hyperglycemia in type 2 diabetes.[3] The ability to inhibit this pathway makes compounds like this compound promising candidates for further investigation as potential therapeutic agents.

While the precise molecular targets of this compound are not yet fully elucidated in publicly available literature, the established mechanism of its isomer, 2,5-anhydro-D-mannitol, offers a compelling hypothesis.

A Mechanistic Analogy: The Case of 2,5-Anhydro-D-mannitol

The metabolic effects of 2,5-anhydro-D-mannitol are well-documented and are primarily mediated through its phosphorylation products.[4][5][6] This mechanism provides a strong basis for proposing a similar mode of action for this compound.

The Phosphorylation Pathway of 2,5-Anhydro-D-mannitol

Upon entering the cell, 2,5-anhydro-D-mannitol is phosphorylated by kinases such as fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate.[4] This monophosphate can be further phosphorylated by phosphofructokinase-1 (PFK-1) to yield 2,5-anhydro-D-mannitol-1,6-bisphosphate.[4][5]

Caption: Phosphorylation of 2,5-Anhydro-D-mannitol.

These phosphorylated derivatives are the active forms of the molecule that interact with key enzymes of glycolysis and gluconeogenesis.

Key Enzymatic Targets of 2,5-Anhydro-D-mannitol Phosphates

-

Fructose-1,6-bisphosphatase (FBPase): This is a rate-limiting enzyme in gluconeogenesis. 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent competitive inhibitor of FBPase.[4] This inhibition directly curtails the production of glucose from gluconeogenic precursors.

-

Pyruvate Kinase: In contrast to its effect on gluconeogenesis, 2,5-anhydro-D-mannitol-1,6-bisphosphate activates pyruvate kinase, a key regulatory enzyme in glycolysis.[4][5] This activation would further divert metabolic flux away from gluconeogenesis and towards glycolysis.

-

Glycogen Phosphorylase: 2,5-anhydro-D-mannitol-1-phosphate has been shown to inhibit rat liver glycogen phosphorylase, suggesting an additional role in reducing glucose output from glycogenolysis.[4]

Proposed Mechanism of Action for this compound

Based on the established mechanism of its 2,5-isomer, it is highly probable that the metabolic effects of this compound are also mediated by its phosphorylated derivatives.

Hypothesized Pathway:

-

Cellular Uptake: this compound enters the cell.

-

Phosphorylation: It is sequentially phosphorylated by cellular kinases to form this compound-phosphate and subsequently this compound-bisphosphate.

-

Enzyme Inhibition: The phosphorylated forms of this compound likely act as inhibitors of key gluconeogenic enzymes, with fructose-1,6-bisphosphatase being a primary candidate for inhibition.

Caption: Hypothesized mechanism of this compound.

This proposed mechanism provides a clear and testable hypothesis for future research into the specific actions of this compound.

Experimental Protocols for Investigating this compound

To validate the proposed mechanism and fully characterize the effects of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis and Purification of this compound

A detailed synthesis protocol for 1,4-anhydro-α-D-mannopyranose has been described and may be adapted for this compound.[7] The synthesis involves the base-mediated intramolecular nucleophilic substitution of a protected D-mannopyranosyl chloride, followed by deprotection.[7] Purification can be achieved through chromatographic techniques.

General Steps for Synthesis (adapted from a similar compound):

-

Protection of D-Mannitol: Selectively protect the hydroxyl groups of D-mannitol, leaving the C1 and C4 hydroxyls available for cyclization.

-

Activation of a Hydroxyl Group: Activate one of the hydroxyl groups (e.g., by converting it to a good leaving group like a tosylate or mesylate).

-

Intramolecular Cyclization: Induce intramolecular cyclization through the nucleophilic attack of the other hydroxyl group.

-

Deprotection: Remove the protecting groups to yield this compound.

-

Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effects of this compound and its potential phosphorylated derivatives on key enzymes of carbohydrate metabolism.

Protocol for Fructose-1,6-bisphosphatase Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain purified fructose-1,6-bisphosphatase and prepare a stock solution of its substrate, fructose-1,6-bisphosphate.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound. If investigating phosphorylated derivatives, these would need to be synthesized separately.

-

Assay Reaction: In a microplate format, combine the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.

-

Detection: Measure the rate of product formation (fructose-6-phosphate or inorganic phosphate) over time using a colorimetric or fluorometric method.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).

Similar assays can be designed for other key enzymes such as phosphofructokinase-1, pyruvate kinase, and glycogen phosphorylase.

Cell-Based Assays for Gluconeogenesis

Objective: To assess the effect of this compound on gluconeogenesis in a cellular context.

Protocol using Primary Hepatocytes:

-

Cell Culture: Isolate and culture primary hepatocytes from a suitable animal model (e.g., rat).

-

Treatment: Treat the cultured hepatocytes with varying concentrations of this compound.

-

Gluconeogenesis Induction: Induce gluconeogenesis by providing the cells with gluconeogenic precursors such as lactate and pyruvate in a glucose-free medium.

-

Glucose Output Measurement: After a set incubation period, measure the concentration of glucose in the culture medium using a glucose oxidase assay.

-

Metabolite Analysis: Perform metabolomic analysis on cell lysates to measure the levels of key metabolic intermediates (e.g., fructose-1,6-bisphosphate, phosphoenolpyruvate) to identify points of regulation.

In Vivo Studies in Animal Models of Diabetes

Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.

Protocol using a Diabetic Mouse Model (e.g., db/db mice):

-

Animal Model: Utilize a genetically diabetic mouse model, such as the db/db mouse, which exhibits hyperglycemia and insulin resistance.

-

Drug Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals following administration.

-

Metabolic Studies: Conduct more detailed metabolic studies, such as glucose tolerance tests and pyruvate tolerance tests, to assess the impact on glucose homeostasis and gluconeogenesis.

-

Tissue Analysis: At the end of the study, collect tissues (e.g., liver) for analysis of enzyme activities and metabolite levels.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition by this compound (Hypothetical Data)

| Enzyme | IC50 (µM) | Mode of Inhibition |

| Fructose-1,6-bisphosphatase | [Value] | [e.g., Competitive] |

| Phosphofructokinase-1 | [Value] | [e.g., No inhibition] |

| Pyruvate Kinase | [Value] | [e.g., No effect/Activation] |

| Glycogen Phosphorylase | [Value] | [e.g., Non-competitive] |

Table 2: Effect of this compound on Gluconeogenesis in Primary Hepatocytes (Hypothetical Data)

| Treatment | Glucose Output (nmol/mg protein/hr) | Intracellular F-1,6-BP (nmol/mg protein) |

| Vehicle Control | [Value] | [Value] |

| This compound (10 µM) | [Value] | [Value] |

| This compound (100 µM) | [Value] | [Value] |

Future Directions and Conclusion